molecular formula C17H13NO3 B2694131 Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 73349-64-1

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2694131
CAS No.: 73349-64-1
M. Wt: 279.295
InChI Key: MLODSGJFBQMDSO-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate is a complex organic compound with a unique structure that includes an isoquinoline core.

Mechanism of Action

Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailability.

The result of a compound’s action can be observed at the molecular and cellular levels. For example, some compounds may inhibit the replication of viruses, leading to a decrease in viral load .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties .

Comparison with Similar Compounds

Biological Activity

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate (CAS Number: 73349-64-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₃NO₃
  • Molecular Weight : 279.29 g/mol
  • Melting Point : 168.00°C - 170.00°C
  • Storage Temperature : Ambient

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : Investigations have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy.

In Vitro Studies

A study published in Molecules examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers in treated cells .

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Methodology : DPPH radical scavenging assay was used to assess the antioxidant potential.
    • Results : The compound exhibited significant scavenging activity comparable to standard antioxidants .
  • Case Study on Antimicrobial Activity :
    • Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Notable inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .

Data Table of Biological Activities

Biological ActivityMethod UsedObserved EffectReference
AntioxidantDPPH Radical ScavengingSignificant scavenging activity
AntimicrobialDisk DiffusionInhibition of bacterial growth
CytotoxicityMTT AssayDose-dependent apoptosis in cancer cells

Properties

IUPAC Name

methyl 1-oxo-2-phenylisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)15-11-18(12-7-3-2-4-8-12)16(19)14-10-6-5-9-13(14)15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLODSGJFBQMDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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